molecular formula C11H10S B188729 2-(Methylthio)naphthalene CAS No. 7433-79-6

2-(Methylthio)naphthalene

Cat. No. B188729
Key on ui cas rn: 7433-79-6
M. Wt: 174.26 g/mol
InChI Key: SSKUUDUKJMIOKQ-UHFFFAOYSA-N
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Patent
US04490558

Procedure details

A mixture of 30 g of potassium naphthalene-2-thiolate and 120 g of methyl formate was introduced into a 0.3 liter stirred autoclave at room temperature and heated at 150° C. for 15 hours, during which the pressure (partial pressure of CO+partial pressure of the reaction mixture) reached 210 bar. The mixture was worked up by a procedure similar to that described in Example 1 to give 23.5 g (89% of theory) of naphth-2-yl methyl thioether. ##STR3##
Name
potassium naphthalene-2-thiolate
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S-:11].[K+].[CH:13](OC)=O>>[CH3:13][S:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:0.1|

Inputs

Step One
Name
potassium naphthalene-2-thiolate
Quantity
30 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)[S-].[K+]
Name
Quantity
120 g
Type
reactant
Smiles
C(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred autoclave at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced into a 0.3 liter
TEMPERATURE
Type
TEMPERATURE
Details
heated at 150° C. for 15 hours, during which the pressure (partial pressure of CO+partial pressure of the reaction mixture)
Duration
15 h

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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